![molecular formula C9H12N2 B3034345 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1595279-67-6](/img/structure/B3034345.png)
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Another study reported a novel protocol to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
Specific derivatives of the compound have shown potent inhibitory activity against FGFR1, 2, and 3 . One such derivative, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to inhibiting cell proliferation, compound 4h significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .
Analgesic Activity
Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a related compound, have been synthesized with potential analgesic and sedative activity . Some of these derivatives were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
Sedative Activity
The same derivatives that showed analgesic activity also inhibited the locomotor activity in mice to a statistically significant extent . Two of them also prolonged the duration of thiopental sleep , suggesting potential applications as sedatives.
Blood Glucose Reduction
The compound has been implicated in the reduction of blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Root Growth Stimulant
Certain derivatives of the compound could be applied as a new agro-chemical, functioning as a root growth stimulant . These derivatives promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
properties
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPQLAXXNYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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